Cas no 941685-08-1 (4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine)

4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core protected by a [2-(trimethylsilyl)ethoxy]methyl (SEM) group. The SEM group enhances stability and solubility, facilitating handling in synthetic applications. The bromine substituent at the 4-position offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, making it valuable in pharmaceutical and agrochemical intermediate synthesis. Its structural versatility and compatibility with organometallic transformations make it a useful building block for constructing complex nitrogen-containing scaffolds. The compound is typically handled under inert conditions to preserve reactivity.
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine structure
941685-08-1 structure
Product name:4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
CAS No:941685-08-1
MF:C13H19BrN2OSi
MW:327.292263269424
MDL:MFCD15529217
CID:835092
PubChem ID:57477561

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]-
    • 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
    • 4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyr idine
    • 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine (ACI)
    • 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
    • AS-83403
    • DRANOGPOHXHUQP-UHFFFAOYSA-N
    • 1H-Pyrrolo[2,3-b]pyridine,4-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
    • E80835
    • EN300-205620
    • 4-BROMO-1-([2-(TRIMETHYLSILYL)ETHOXY]METHYL)-1H-PYRROLO[2,3-B]PYRIDINE
    • SCHEMBL101528
    • SB13963
    • DA-21462
    • 941685-08-1
    • 2-[(4-bromopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane
    • CS-0004649
    • 4-Bromo-1-[2-(trimethylsilyl)ethoxy]methyl-1H-pyrrolo[2,3-b]pyridine
    • 4-bromo-1-[2-(trimethylsilyl)-ethoxy]methyl-1H-pyrrolo[2,3-b]pyridine
    • A1-13223
    • 4-Bromo-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
    • MDL: MFCD15529217
    • Inchi: 1S/C13H19BrN2OSi/c1-18(2,3)9-8-17-10-16-7-5-11-12(14)4-6-15-13(11)16/h4-7H,8-10H2,1-3H3
    • InChI Key: DRANOGPOHXHUQP-UHFFFAOYSA-N
    • SMILES: BrC1C2C=CN(C=2N=CC=1)COCC[Si](C)(C)C

Computed Properties

  • Exact Mass: 326.04500g/mol
  • Monoisotopic Mass: 326.04500g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27Ų

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0917-250MG
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
941685-08-1 95%
250MG
¥ 1,386.00 2023-04-12
Chemenu
CM333349-1g
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
941685-08-1 95%+
1g
$769 2024-07-19
Enamine
EN300-205620-10.0g
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
941685-08-1 95%
10.0g
$1970.0 2023-02-22
eNovation Chemicals LLC
Y1237177-1g
1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]-
941685-08-1 95%
1g
$775 2024-06-06
Chemenu
CM333349-250mg
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
941685-08-1 95%+
250mg
$377 2024-07-19
eNovation Chemicals LLC
Y1237177-100mg
1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]-
941685-08-1 95%
100mg
$250 2024-06-06
Enamine
EN300-205620-2.5g
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
941685-08-1 95%
2.5g
$863.0 2023-09-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0917-500MG
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
941685-08-1 95%
500MG
¥ 2,310.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0917-10G
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
941685-08-1 95%
10g
¥ 17,292.00 2023-04-12
Enamine
EN300-205620-0.25g
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
941685-08-1 95%
0.25g
$357.0 2023-09-16

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  10 min, 0 °C
1.2 0 °C → rt; 2 h, rt
1.3 Reagents: Water ;  rt
Reference
Collagen 1 translation inhibitors and methods of use
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C → rt; 72 h, rt
Reference
Fused-ring heterocyclic compounds as BTK inhibitors, preparation and use in therapy
, United Kingdom, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 10 min, 0 °C
1.2 0 °C; 45 min, 0 °C; 0 °C → rt
Reference
Preparation of azetidinylbenzamide, azetidinylpyridinecarboxamide, and azetidinylpyrazinecarboxamide derivatives as JAK kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 2.5 h, rt
1.3 Solvents: Water ;  rt
Reference
3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine as Wnt pathway modulators and their preparation
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 18 h, rt
Reference
Preparation of pyrido oxazine derivatives as ALK5 inhibitors for the treatment and prevention of diseases
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 2.5 h, rt
1.3 Reagents: Water
Reference
3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 0.5 h, cooled
1.2 1 h, rt
Reference
2,4,6-Trisubstituted pyrimidine compound as ATR kinase inhibitor
, China, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane
Reference
Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes
Garry, Olivia L.; Heilmann, Michael; Chen, Jingjia; Liang, Yufan; Zhang, Xiaheng ; et al, Journal of the American Chemical Society, 2023, 145(5), 3092-3100

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 1 h, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
Reference
Preparation of piperidin-4-yl azetidine derivatives as JAK1 inhibitors
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 4 h, 0 °C
Reference
Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors
, United States, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  < 10 °C; 1 h, < 10 °C; < -5 °C; 1 h, < -5 °C
1.2 < 10 °C; 1.5 h, < 10 °C; 1 h, < 10 °C
1.3 Solvents: Water
Reference
Preparation of azetidine derivatives for treating JAK-related diseases
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 2.5 h, rt
Reference
3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[4,3-b]pyridines as Wnt pathway modulators and their preparation
, World Intellectual Property Organization, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ,  Acetonitrile ;  0 °C → 25 °C; 12 h, 25 °C
Reference
Preparation of Nek7 inhibitors
, World Intellectual Property Organization, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 4 h, 0 °C
Reference
Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors and their preparation and use in the treatment of diseases
, United States, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  10 °C; 2 h, 10 °C
Reference
Preparation of tetrahydropyrido[4,3-d]pyrimidine as ATR kinase inhibitors for treatment of cancer
, World Intellectual Property Organization, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  20 min, rt; rt → 0 °C
1.2 0 °C → rt; 16 h, rt
Reference
Pyrazoles as casein kinase 1 delta modulators and their preparation
, World Intellectual Property Organization, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  0 °C → 25 °C; 12 h, 25 °C
Reference
Preparation of substituted phenyl heterocyclyl ureas and their use in the targeted NEK7 inhibition for modulation of the NLRP3 inflammasome
, World Intellectual Property Organization, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 2.5 h, rt
Reference
3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-indazoles as Wnt pathway modulators and their preparation
, World Intellectual Property Organization, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 2 h, rt
Reference
Rapid access to 2-substituted bicyclo[1.1.1]pentanes
Garry, Olivia L.; Heilmann, Michael; Chen, Jingjia; Liang, Yufan; Zhang, Xiaheng; et al, ChemRxiv, 2022, 1, 1-8

Production Method 20

Reaction Conditions
1.1 Reagents: 1H-Pyrrole ,  Sodium hydride Solvents: Dimethylformamide ;  2 min, 0 °C; 5 min, 0 °C → rt; 0 °C
1.2 Solvents: Dimethylformamide ;  2 min, 0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Water ;  rt
Reference
Heterocycles as factor XIIa inhibitors and their preparation
, World Intellectual Property Organization, , ,

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Raw materials

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Preparation Products

Additional information on 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine

Recent Advances in the Application of 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine (CAS: 941685-08-1) in Chemical Biology and Pharmaceutical Research

The compound 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine (CAS: 941685-08-1) has recently emerged as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. This heterocyclic scaffold, featuring a pyrrolopyridine core, has garnered significant attention due to its versatility in medicinal chemistry and its potential applications in targeting various disease pathways. Recent studies have highlighted its role in the synthesis of novel compounds with promising pharmacological properties.

One of the most notable applications of this compound is its use as a building block in the synthesis of small-molecule inhibitors targeting protein kinases. Kinases play a critical role in cell signaling and are often implicated in cancer and inflammatory diseases. Researchers have utilized 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine to develop selective inhibitors for kinases such as JAK2 and EGFR, which are associated with hematologic malignancies and solid tumors, respectively. The bromo-substitution at the 4-position allows for further functionalization through cross-coupling reactions, enabling the introduction of diverse pharmacophores.

In a recent study published in the Journal of Medicinal Chemistry, scientists demonstrated the utility of this compound in the synthesis of a novel class of JAK2 inhibitors. The researchers employed palladium-catalyzed Suzuki-Miyaura coupling reactions to introduce aryl and heteroaryl groups at the 4-position, resulting in compounds with enhanced potency and selectivity. The trimethylsilylethoxymethyl (SEM) protecting group was found to be crucial for the stability of the intermediate during synthetic transformations, underscoring the importance of this functional group in the design of complex molecules.

Another significant advancement involves the use of 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine in the development of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules are designed to degrade target proteins by recruiting E3 ubiquitin ligases. Recent work published in ACS Chemical Biology highlighted the incorporation of this scaffold into PROTACs targeting BET proteins, which are involved in transcriptional regulation and cancer progression. The bromo-substituted pyrrolopyridine served as a handle for linking the target-binding moiety to the E3 ligase recruiter, demonstrating its versatility in chemical biology.

Beyond its applications in drug discovery, this compound has also been employed in the synthesis of fluorescent probes for imaging studies. A study in Chemical Communications reported the development of a pyrrolopyridine-based fluorescent probe for detecting reactive oxygen species (ROS) in live cells. The probe, derived from 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine, exhibited high sensitivity and selectivity for ROS, making it a valuable tool for studying oxidative stress in disease models.

In conclusion, 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine (CAS: 941685-08-1) continues to be a pivotal intermediate in chemical biology and pharmaceutical research. Its unique structural features and reactivity profile enable its use in diverse applications, from kinase inhibitor development to PROTAC design and fluorescent probe synthesis. As research in these areas advances, this compound is expected to play an increasingly important role in the discovery of new therapeutic agents and chemical tools.

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Amadis Chemical Company Limited
(CAS:941685-08-1)4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
A1095033
Purity:99%/99%/99%
Quantity:1g/250mg/100mg
Price ($):707.0/346.0/208.0